molecular formula C10H9NO2S B3060090 3-(2-Methylphenyl)-1,3-thiazolidine-2,4-dione CAS No. 16240-02-1

3-(2-Methylphenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B3060090
CAS RN: 16240-02-1
M. Wt: 207.25 g/mol
InChI Key: PEXPJQYCDNCTCC-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-1,3-thiazolidine-2,4-dione, also known as pioglitazone, is a thiazolidinedione class of drugs used to treat type 2 diabetes mellitus. It is a potent insulin sensitizer that enhances the response of peripheral tissues to insulin, thereby reducing blood glucose levels. In addition, pioglitazone has been shown to have anti-inflammatory and antioxidative effects, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-(2-Methylphenyl)-1,3-thiazolidine-2,4-dione in lab experiments is its potent insulin-sensitizing effects, which make it a useful tool for studying insulin signaling pathways and glucose metabolism. However, one limitation is its potential for off-target effects, particularly in non-diabetic cells or tissues. In addition, 3-(2-Methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to have variable effects on different cell types, which may limit its utility in certain experimental models.

Future Directions

For 3-(2-Methylphenyl)-1,3-thiazolidine-2,4-dione research include exploring its potential therapeutic effects in various diseases beyond diabetes, such as cardiovascular diseases, neurodegenerative diseases, and cancer. In addition, further studies are needed to elucidate the molecular mechanisms underlying its anti-inflammatory and antioxidative effects, and to identify potential biomarkers of its therapeutic efficacy. Finally, new analogs of 3-(2-Methylphenyl)-1,3-thiazolidine-2,4-dione may be developed with improved specificity and potency, to maximize its therapeutic potential while minimizing off-target effects.

Scientific Research Applications

Pioglitazone has been extensively studied for its therapeutic potential in various diseases beyond diabetes, including cardiovascular diseases, neurodegenerative diseases, and cancer. It has been shown to have anti-inflammatory and antioxidative effects, which may contribute to its therapeutic effects in these diseases.

properties

IUPAC Name

3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-7-4-2-3-5-8(7)11-9(12)6-14-10(11)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXPJQYCDNCTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362919
Record name 3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylphenyl)-1,3-thiazolidine-2,4-dione

CAS RN

16240-02-1
Record name 3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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